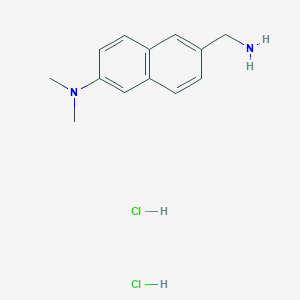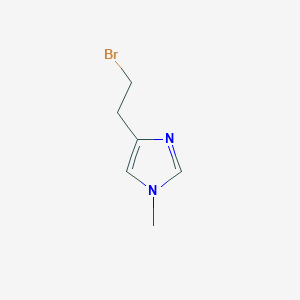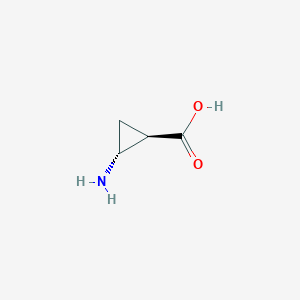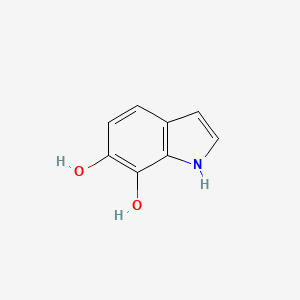
1H-Indole-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-6,7-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their diverse biological activities and are crucial in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-6,7-diol typically involves the functionalization of the indole ring. One common method is the hydroxylation of indole derivatives using reagents such as osmium tetroxide or potassium permanganate under controlled conditions. Another approach involves the use of palladium-catalyzed reactions to introduce hydroxyl groups at specific positions on the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxyindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include quinones, dihydroxyindoles, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Indole-6,7-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its role in various biological processes, including enzyme inhibition and signal transduction.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1H-Indole-6,7-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, apoptosis, and cell signaling, contributing to its biological effects
Vergleich Mit ähnlichen Verbindungen
1H-Indole-5,6-diol: Another hydroxylated indole derivative with similar chemical properties but different biological activities.
1H-Indole-3-carbaldehyde: A compound with a formyl group at the 3rd position, used in various synthetic applications.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development
Uniqueness: 1H-Indole-6,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
412029-31-3 |
|---|---|
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
1H-indole-6,7-diol |
InChI |
InChI=1S/C8H7NO2/c10-6-2-1-5-3-4-9-7(5)8(6)11/h1-4,9-11H |
InChI-Schlüssel |
NLCITBUDQXHLLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CN2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



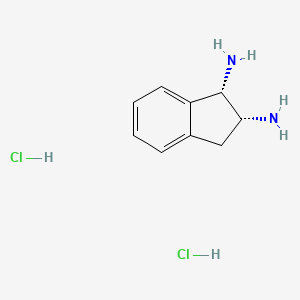
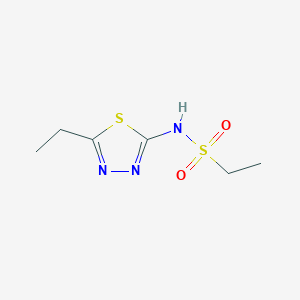
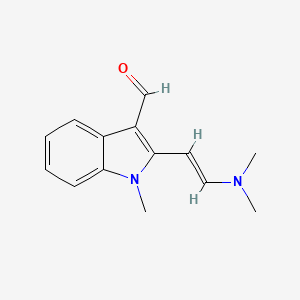

![2-Cyanobenzo[d]thiazole-6-carboxylic acid](/img/structure/B13120389.png)
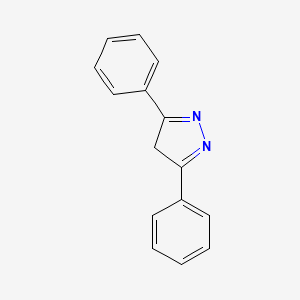

![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
